4-(N,N-Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid
Description
4-(N,N-Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid (CAS: 1316223-28-5) is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring. This structure incorporates both oxygen and nitrogen atoms within the ring system, with a dimethylsulfamoyl group (-SO$2$N(CH$3$)$2$) at position 4 and a carboxylic acid (-COOH) at position 6 . Its molecular formula is C$8$H${16}$N$2$O$_5$S, and it has a molecular weight of 252.29 g/mol.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5S/c1-9(2)16(13,14)10-3-4-15-6-7(5-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRCAYVGHYJXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCOCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(N,N-Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a dimethylsulfamoyl chloride with an amino alcohol, followed by cyclization to form the oxazepane ring. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(N,N-Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(N,N-Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The presence of the dimethylsulfamoyl group can enhance its binding affinity to target proteins, while the oxazepane ring provides structural stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
Table 1: Key Structural Features of 4-(N,N-Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic Acid and Analogs
Key Observations :
- Core Diversity: The target compound’s 1,4-oxazepane ring distinguishes it from quinoline (bicyclic), pyrrole (5-membered), and indole (fused bicyclic) analogs.
- Functional Groups : While the dimethylsulfamoyl group is shared with compounds 220, 8, and 6, the carboxylic acid at position 6 is unique to the target and its oxazepane analog ().
- Molecular Weight : The target (252.29 g/mol) is lighter than most analogs, except for 3-Formyl-N,N-dimethyl-1H-indole-5-sulfonamide (252.29 g/mol), which shares the same weight but has an indole core .
Functional and Reactivity Comparison
- Electronic Effects: The electron-withdrawing sulfamoyl group in the target compound may stabilize negative charge distribution, similar to analogs 220 and 8 . However, the oxazepane ring’s flexibility could reduce steric hindrance compared to rigid quinoline or indole systems.
- Synthetic Accessibility: The target compound’s synthesis likely involves oxazepane ring formation and sulfamoylation, whereas quinolines (e.g., compound 8) require Skraup or Friedländer syntheses , and indoles (e.g., compound 6) use sulfamoyl chloride coupling .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated based on functional groups and molecular weight.
Biological Activity
4-(N,N-Dimethylsulfamoyl)-1,4-oxazepane-6-carboxylic acid (CAS No. 1316223-28-5) is a heterocyclic compound characterized by the presence of both sulfur and nitrogen atoms. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C8H16N2O5S, with a molecular weight of 252.29 g/mol. The structure features an oxazepane ring, which contributes to its stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C8H16N2O5S |
| Molecular Weight | 252.29 g/mol |
| CAS Number | 1316223-28-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The dimethylsulfamoyl group enhances its binding affinity to target proteins, while the oxazepane ring provides structural stability. This compound has been investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of sulfamoyl compounds can inhibit bacterial growth through various mechanisms, including enzyme inhibition and disruption of metabolic pathways.
Anticancer Potential
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Case Studies
- Inhibition of Enzymes : A study evaluated the inhibitory effects of various oxazepane derivatives on butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE) enzymes. Compounds similar to this compound demonstrated significant inhibition with IC50 values in the low micromolar range, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
- Selectivity Studies : In a comparative analysis of several oxazepane derivatives, certain compounds exhibited selectivity towards BuChE over AChE, indicating their potential as targeted therapies for conditions characterized by cholinergic dysfunction .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
